molecular formula C7H7F2NO B2518063 2-(1,1-Difluoroethyl)pyridin-4-OL CAS No. 1783722-86-0

2-(1,1-Difluoroethyl)pyridin-4-OL

Cat. No. B2518063
M. Wt: 159.136
InChI Key: JSEOXILDUHSBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives is a topic of interest due to their utility in various chemical and pharmaceutical applications. For instance, the paper titled "2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons" describes the preparation of a reagent that can facilitate the synthesis of aromatic ketones, which could be analogous to the synthesis of ketone derivatives of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Another relevant synthesis is detailed in "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors" , where a five-step and two-pot procedure is developed for a difluoromethyl pyridine derivative. This process avoids the use of a sealed vessel for amination, which could be adapted for the synthesis of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is crucial for their reactivity and potential applications. In "Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine" , X-ray crystallography is used to characterize macrocyclic systems containing pyridine sub-units. Such structural analysis techniques could be applied to determine the precise molecular geometry of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Chemical Reactions Analysis

The reactivity of fluorinated pyridines is influenced by the presence of fluorine atoms, which can affect both the electronic and steric properties of the molecule. The paper "Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones" explores the synthesis of pyridones, which could provide insights into the types of chemical reactions that 2-(1,1-Difluoroethyl)pyridin-4-OL may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are often unique due to the influence of the fluorine atoms. For example, "An eco-benign and highly efficient access to dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol" discusses the use of trifluoroethanol as a solvent, which could be relevant for understanding the solubility and reaction conditions suitable for 2-(1,1-Difluoroethyl)pyridin-4-OL. Additionally, "Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine" provides an example of a fluorinated pyridine with specific substituents, which could be compared to the physical properties of 2-(1,1-Difluoroethyl)pyridin-4-OL.

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific details of the MSDS for 2-(1,1-Difluoroethyl)pyridin-4-ol are not available in the search results.

properties

IUPAC Name

2-(1,1-difluoroethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEOXILDUHSBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)C=CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)pyridin-4-OL

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